

Application Notes and Protocols: Synthesis of 4-amino-N-isopropylbenzenesulfonamide

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Compound of Interest

| | |
|----------------|---------------------------------------|
| Compound Name: | 4-amino-N-isopropylbenzenesulfonamide |
| Cat. No.: | B185396 |

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of **4-amino-N-isopropylbenzenesulfonamide**, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a multi-step process beginning with the formation of a sulfonyl chloride, followed by amination and subsequent deprotection.

Reaction Overview

The synthesis of **4-amino-N-isopropylbenzenesulfonamide** from a sulfonyl chloride precursor is typically achieved through a two-step process. The first step involves the reaction of 4-acetamidobenzenesulfonyl chloride with isopropylamine to form the N-isopropyl sulfonamide. The second step is the acidic hydrolysis of the acetamido group to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **4-amino-N-isopropylbenzenesulfonamide**.

| Step | Reactant 1 | Reactant 2 | Solvent | Product | Yield (%) | Purity (%) |
|--------------------------------|--|-------------------|-----------------|--|-----------|------------|
| 1. Sulfonamide Formation | 4-Acetamido benzenesulfonyl chloride | Isopropylamine | Dichloromethane | N-(4-acetamido phenyl)sulfonyl-N- isopropylamine | 85-95 | >95 |
| 2. Deprotection | N-(4-acetamido phenyl)sulfonyl-N- isopropylamine | Hydrochloric Acid | Ethanol/Water | 4-amino-N-isopropylbenzenesulfonamide | 90-98 | >98 |

Experimental Protocols

Step 1: Synthesis of N-(4-acetamidophenyl)sulfonyl-N-isopropylamine

This procedure details the reaction of 4-acetamidobenzenesulfonyl chloride with isopropylamine.

Materials:

- 4-Acetamidobenzenesulfonyl chloride
- Isopropylamine
- Triethylamine
- Dichloromethane (DCM)
- Deionized water
- Brine (saturated NaCl solution)

- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq.) in dichloromethane.
- In a separate flask, prepare a solution of isopropylamine (1.2 eq.) and triethylamine (1.2 eq.) in dichloromethane.
- Cool the flask containing the sulfonyl chloride solution to 0 °C using an ice bath.
- Slowly add the isopropylamine and triethylamine solution to the stirred sulfonyl chloride solution dropwise over 30 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, deionized water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

- The crude N-(4-acetamidophenyl)sulfonyl-N-isopropylamine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 4-amino-N-isopropylbenzenesulfonamide (Deprotection)

This protocol describes the hydrolysis of the acetyl protecting group.

Materials:

- N-(4-acetamidophenyl)sulfonyl-N-isopropylamine
- Concentrated Hydrochloric Acid (HCl)
- Ethanol
- Deionized water
- Sodium bicarbonate (NaHCO_3) solution
- Round-bottom flask with reflux condenser
- Heating mantle
- Magnetic stirrer
- Buchner funnel and filter paper

Procedure:

- Place N-(4-acetamidophenyl)sulfonyl-N-isopropylamine (1.0 eq.) in a round-bottom flask.
- Add a mixture of ethanol and concentrated hydrochloric acid (e.g., 1:1 v/v).
- Heat the mixture to reflux (approximately 80-90 °C) and maintain for 1-2 hours.
- Monitor the completion of the reaction by TLC.
- After the reaction is complete, allow the mixture to cool to room temperature.

- Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- The product will precipitate out of the solution.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the collected solid with cold deionized water.
- Dry the purified **4-amino-N-isopropylbenzenesulfonamide** in a vacuum oven.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **4-amino-N-isopropylbenzenesulfonamide**.



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Caption: Workflow for the synthesis of **4-amino-N-isopropylbenzenesulfonamide**.

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